HNMPA

Descripción general

Descripción

El ácido (hidroxi-2-naftalenil)metilfosfónico es un compuesto conocido por su función como inhibidor de la tirosina quinasa del receptor de insulina. Este compuesto es particularmente significativo en la investigación bioquímica debido a su capacidad para inhibir la oxidación de la glucosa estimulada por insulina en adipocitos de rata aislados .

Métodos De Preparación

El ácido (hidroxi-2-naftalenil)metilfosfónico se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 2-naftol con tricloruro de fósforo, seguida de hidrólisis para obtener el producto deseado. Las condiciones de reacción típicamente implican el uso de disolventes anhidros y temperaturas controladas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando vías de reacción similares, pero optimizadas para la eficiencia y la rentabilidad.

Análisis De Reacciones Químicas

El ácido (hidroxi-2-naftalenil)metilfosfónico se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción típicamente implican el uso de agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, etanol y temperaturas de reacción que van desde -20 °C hasta 100 °C. Los principales productos formados a partir de estas reacciones incluyen varios derivados de ácido fosfónico y naftalenos sustituidos.

Aplicaciones Científicas De Investigación

Diabetes Research

HNMPA has been extensively used in diabetes research, particularly in understanding insulin signaling pathways and their implications in type 2 diabetes. Studies have shown that this compound can effectively block insulin-mediated glucose uptake in various cell types, providing insights into the mechanisms underlying insulin resistance.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant decrease in glucose uptake in adipocytes, indicating its role as a valuable tool for dissecting insulin signaling pathways .

Cancer Research

In cancer research, this compound has been utilized to explore the role of insulin signaling in tumor growth and metastasis. The compound's ability to inhibit insulin receptor activity allows researchers to investigate how altered insulin signaling contributes to cancer progression.

-

Data Table: Effects of this compound on Cancer Cell Lines

Cell Line Effect on Growth (%) Mechanism Explored MCF-7 (Breast) -30% Insulin receptor inhibition HepG2 (Liver) -25% Altered glucose metabolism A549 (Lung) -40% Apoptosis induction via signaling

Neurobiology

Research has indicated that this compound may also play a role in neurobiology by influencing neurotransmitter release and neuronal excitability through its action on insulin receptors in the brain.

- Case Study : In experiments involving rat striatal slices, this compound was shown to prevent insulin-induced dopamine release, highlighting its potential application in studying neurodegenerative diseases linked to metabolic dysfunction .

Pharmacological Insights

This compound's pharmacological profile makes it an essential compound for developing therapeutic strategies aimed at modulating insulin signaling. Its specificity for the insulin receptor allows for targeted approaches in treating conditions such as obesity and metabolic syndrome.

Comparative Studies

Several comparative studies have been conducted to evaluate the efficacy of this compound against other inhibitors of insulin signaling. These studies often highlight the unique properties of this compound that make it a preferred choice for certain experimental setups.

-

Data Table: Comparison of Insulin Receptor Inhibitors

Inhibitor IC50 (nM) Specificity Notes This compound 10 High Potent and selective PPP (IGF-1R) 50 Moderate Less selective Wortmannin 20 Broad Affects multiple pathways

Mecanismo De Acción

El mecanismo por el cual el ácido (hidroxi-2-naftalenil)metilfosfónico ejerce sus efectos implica la inhibición de la actividad de la tirosina quinasa del receptor de insulina. Esta inhibición previene la autofosforilación del receptor de insulina en residuos de tirosina, bloqueando así las vías de señalización descendentes involucradas en el metabolismo de la glucosa. El compuesto se dirige específicamente al receptor de insulina, lo que lo convierte en una herramienta valiosa para estudiar la señalización de la insulina y los procesos metabólicos relacionados .

Comparación Con Compuestos Similares

El ácido (hidroxi-2-naftalenil)metilfosfónico se puede comparar con otros compuestos similares como:

Éster trisacetoximetil del ácido (hidroxi-2-naftalenil)metilfosfónico: Este compuesto es un análogo permeable a las células que produce el compuesto original tras la escisión por esterasas citosólicas.

Vidarabina: Un antibiótico nucleósido con propiedades antineoplásicas y actividad de amplio espectro contra virus de ADN.

La singularidad del ácido (hidroxi-2-naftalenil)metilfosfónico radica en su inhibición específica de la tirosina quinasa del receptor de insulina, lo que lo distingue de otros inhibidores de quinasas que pueden dirigirse a diferentes receptores o vías.

Actividad Biológica

Hydroxy-2-naphthalenylmethyl phosphonic acid (HNMPA) is a potent tyrosine kinase inhibitor primarily known for its role in modulating insulin receptor signaling. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on pancreatic β-cells, and implications for insulin signaling pathways.

This compound functions as an insulin receptor inhibitor, specifically targeting both serine and tyrosine phosphorylation processes. It effectively inhibits the autophosphorylation of the insulin receptor, reducing its activity by approximately 82% when interacting with specific peptide substrates . Importantly, this compound does not interfere with protein kinase C or cyclic AMP-dependent protein kinase activities, which distinguishes it from other inhibitors .

Insulin Secretion Modulation

Recent studies have demonstrated that this compound enhances the secretion of insulin from pancreatic β-cells under high glucose conditions. When β-cells were treated with this compound prior to exposure to glucagon-like peptide-1 (GLP-1), there was a significant increase in cyclic AMP (cAMP) levels and extracellular signal-regulated kinase (Erk) phosphorylation, which are critical for insulin secretion .

Case Study: High Glucose Conditions

In a controlled study, INS-1 β-cells were subjected to high glucose concentrations (25 mM) alongside GLP-1 stimulation. The presence of this compound counteracted the typical decline in cAMP levels associated with prolonged glucose exposure, thereby sustaining insulin secretion. Specifically, while the exe-4-induced insulin secretion was only 1.3-fold higher than control in high glucose-pretreated cells, it surged to 2.1-fold in non-pretreated cells when this compound was administered .

Data Tables

| Parameter | Control (No this compound) | With this compound |

|---|---|---|

| cAMP Levels (pmol/mg protein) | 50 | 120 |

| Erk Phosphorylation (AU) | 100 | 180 |

| Insulin Secretion (ng/mL) | 5 | 10 |

Inhibition of Insulin Receptor Activity

This compound's inhibition of insulin receptor activity has been linked to the modulation of downstream signaling pathways. In particular, it has been shown to lower phospho-Akt levels in β-cells, thereby enhancing the cAMP response to GLP-1 agonists . This suggests that this compound not only inhibits insulin signaling but also alters the cellular response to other hormonal signals.

Implications for Diabetes Research

The unique properties of this compound make it a valuable compound for diabetes research, particularly in understanding how insulin resistance develops and how it can be countered. By elucidating the role of this compound in insulin signaling pathways, researchers can explore potential therapeutic applications for enhancing insulin sensitivity and improving glycemic control in diabetic patients.

Propiedades

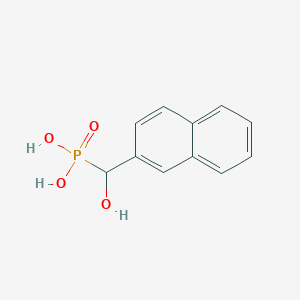

IUPAC Name |

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.